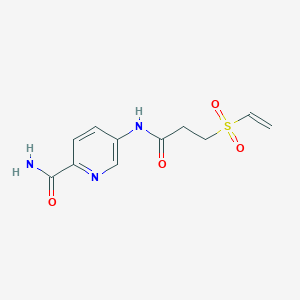
5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide, also known as EPAC activator, is a small molecule that has gained significant attention in the field of scientific research. It is a potent activator of exchange protein directly activated by cAMP (EPAC), a signaling protein that plays a critical role in various physiological processes.
Mecanismo De Acción
The mechanism of action of 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide involves the activation of 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide. 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide is a signaling protein that is activated by the second messenger cyclic AMP (cAMP). Upon activation, 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide regulates various downstream signaling pathways, including the activation of Rap1 GTPase, which plays a critical role in cell adhesion, migration, and proliferation.
Biochemical and Physiological Effects
5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase insulin secretion in pancreatic beta cells, improve cardiac function in heart failure, and enhance immune response in cancer. 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide activators have also been shown to have potential anti-inflammatory effects and can inhibit cancer cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide in lab experiments is its specificity for 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide activation. It has been shown to activate 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide without affecting other cAMP-dependent signaling pathways, such as protein kinase A (PKA). However, one of the limitations of using 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide is its low solubility in water, which can affect its bioavailability in vivo.
Direcciones Futuras
There are several future directions for the research on 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide. One of the potential directions is the development of more potent and selective 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide activators. Another direction is the investigation of the therapeutic potential of 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide activators in the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. Additionally, the study of the downstream signaling pathways of 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide activation can provide insights into the physiological and pathological processes regulated by 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide.
Conclusion
In conclusion, 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide is a potent activator of 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide that has potential therapeutic applications in various diseases. Its specificity for 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide activation and its ability to regulate downstream signaling pathways make it a promising candidate for further research. The development of more potent and selective 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide activators and the investigation of the downstream signaling pathways of 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide activation can provide insights into the physiological and pathological processes regulated by 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide.
Métodos De Síntesis
The synthesis of 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide involves the reaction of 2-amino-5-bromo-3-picoline with ethyl acrylate and sodium hydride in dimethylformamide. The resulting product is then reacted with sulfonyl chloride and ammonia to produce the final product. The yield of the synthesis method is around 50%, and the purity of the final product is more than 95%.
Aplicaciones Científicas De Investigación
5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to activate 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide, which plays a crucial role in various physiological processes, such as insulin secretion, cardiac function, and immune response. 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide activators have also been shown to have potential therapeutic applications in the treatment of cardiovascular diseases, cancer, and diabetes.
Propiedades
IUPAC Name |
5-(3-ethenylsulfonylpropanoylamino)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S/c1-2-19(17,18)6-5-10(15)14-8-3-4-9(11(12)16)13-7-8/h2-4,7H,1,5-6H2,(H2,12,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVDRUUZSTXURI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)CCC(=O)NC1=CN=C(C=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2739414.png)
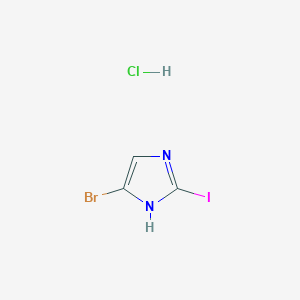
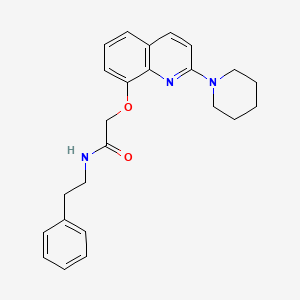
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2739421.png)

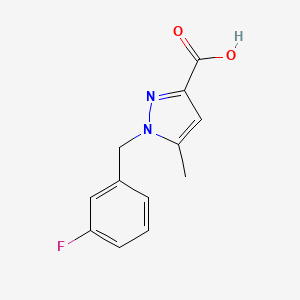
![2,5,6,7-Tetrahydropyrrolo[1,2-c]imidazole-3-thione](/img/structure/B2739424.png)

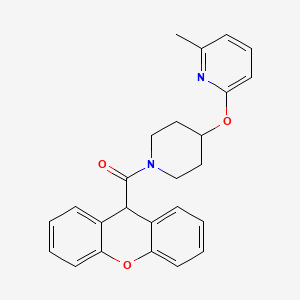

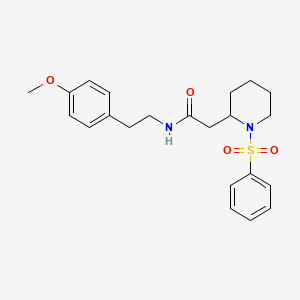

![4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide](/img/structure/B2739434.png)
![2-([1,1'-biphenyl]-4-yl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2739436.png)